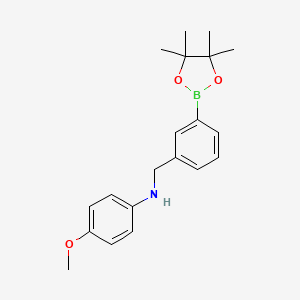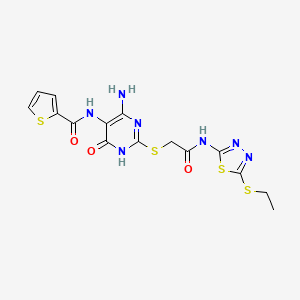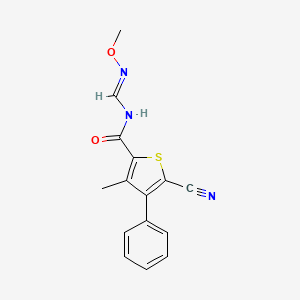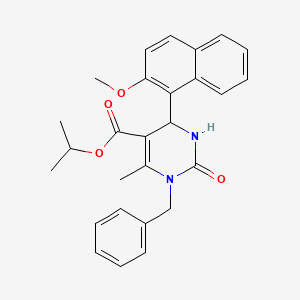
Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C20H26BNO3 and its molecular weight is 339.24. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hole Transporting Materials for Perovskite Solar Cells
Benzenemethanamine derivatives have been synthesized and investigated for their application as hole transporting materials (HTMs) in perovskite solar cells (PSCs). For instance, the study by Liu et al. (2016) developed two small-molecular arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties. These compounds demonstrated better thermal stability than the widely used HTM spiro-OMeTAD. Their good hole extraction ability and the ability to achieve comparable power conversion efficiency with spiro-OMeTAD in PSCs highlight their potential as efficient HTMs for stable perovskite solar cells. After aging under one sun illumination, the PSCs based on these compounds retained significant efficiency, indicating their stability and potential for use in solar energy conversion (Liu et al., 2016).
Synthesis and Characterization of Boric Acid Ester Intermediates
Research by Huang et al. (2021) focused on the synthesis and characterization of compounds including Benzenemethanamine derivatives as boric acid ester intermediates. Through a three-step substitution reaction, the authors obtained compounds which were then subjected to FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. Density functional theory (DFT) was used to calculate molecular structures, which were compared with experimental data to validate their conformational analysis. These compounds' molecular electrostatic potential and frontier molecular orbitals were investigated, revealing some of their physicochemical properties. This research highlights the utility of Benzenemethanamine derivatives in the synthesis of intermediates with potential applications in materials science (Huang et al., 2021).
Inhibition of Squalene Epoxidase
Although not directly involving the specific Benzenemethanamine derivative , research on related compounds, such as NB-598, demonstrates the broader chemical family's relevance in biomedical applications. NB-598 is known to inhibit squalene epoxidase competitively, affecting cholesterol synthesis in cells and animals. Such studies provide insight into how structurally related compounds, including Benzenemethanamine derivatives, might be leveraged in developing therapeutic agents targeting cholesterol biosynthesis pathways (Horie et al., 1990).
Eigenschaften
IUPAC Name |
4-methoxy-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-6-7-15(13-16)14-22-17-9-11-18(23-5)12-10-17/h6-13,22H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDIUHIUXGMSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)






![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2859586.png)

![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)
